REACTION_CXSMILES
|
[CH3:1][C:2]1[NH:3][C:4]([N+:8]([O-:10])=[O:9])=[C:5]([CH3:7])[N:6]=1.[CH3:11]OS(OC)(=O)=O.C(=O)(O)[O-].[Na+]>O>[CH3:11][N:3]1[C:4]([N+:8]([O-:10])=[O:9])=[C:5]([CH3:7])[N:6]=[C:2]1[CH3:1] |f:2.3|
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Name
|
|
Quantity
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7 g
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Type
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reactant
|
Smiles
|
CC=1NC(=C(N1)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
7 mL
|
Type
|
reactant
|
Smiles
|
COS(=O)(=O)OC
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was then cooled on ice
|
Type
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FILTRATION
|
Details
|
The resulting crystals were filtered off
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
to give 6.2 g
|
Type
|
CUSTOM
|
Details
|
This was recrystallized from water
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC(=C1[N+](=O)[O-])C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |